molecular formula C5H10Cl2O2 B8517928 (r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol CAS No. 934346-53-9

(r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol

Cat. No. B8517928
CAS RN: 934346-53-9
M. Wt: 173.03 g/mol
InChI Key: TWIWQIMWZBPIGB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol is a useful research compound. Its molecular formula is C5H10Cl2O2 and its molecular weight is 173.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

934346-53-9

Molecular Formula

C5H10Cl2O2

Molecular Weight

173.03 g/mol

IUPAC Name

(2R)-1-chloro-3-(2-chloroethoxy)propan-2-ol

InChI

InChI=1S/C5H10Cl2O2/c6-1-2-9-4-5(8)3-7/h5,8H,1-4H2/t5-/m0/s1

InChI Key

TWIWQIMWZBPIGB-YFKPBYRVSA-N

Isomeric SMILES

C(CCl)OC[C@H](CCl)O

Canonical SMILES

C(CCl)OCC(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture consisting of 100 g 2-chloroethanol (12.4 mol), 573 g epichlorohydrin (6.2 mol) and 20 g of an acidic ion exchange resin were refluxed for 24 hours. The mixture was then filtered to remove the ion exchange resin and the excess alcohol and unreacted epichlorohydrin were removed by distillation. The residue was distilled under vacuum and the product 1-chloro-3-(2-chloroethoxy)2-propanol (804 g, 75% yield) distilled between 89 and 1° C. at 0.05 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
573 g
Type
reactant
Reaction Step Two
[Compound]
Name
acidic ion
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

step 1—To a solution of R-(−)-epichlorohydrin (7 mL, 89.27 mmol) and DCE (280 mL) was added 2-chloroethanol (6.3 mL, 93.74 mmol) followed by a solution of BF3 Et2O (1.1 mL, 8.927 mmol) and DCE (20 mL). The pale yellow solution was stirred at 45° C. for 2 h. The reaction mixture was allowed to cool to RT, evaporated and dried in vacuo overnight (yield>95%) to afford 1-chloro-3-(2-chloro-ethoxy)-propan-2-ol.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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